molecular formula C25H28F3N5O7 B2388938 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide CAS No. 339276-32-3

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide

Katalognummer: B2388938
CAS-Nummer: 339276-32-3
Molekulargewicht: 567.522
InChI-Schlüssel: GEOKJAUUTGCLSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide is a structurally complex small molecule featuring a piperidinecarboxamide backbone substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group and a 3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolylmethyl moiety.

Eigenschaften

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N5O7/c1-30-20(15-3-5-18(39-2)6-4-15)13-19(40-30)14-29-24(34)16-7-9-31(10-8-16)23-21(32(35)36)11-17(25(26,27)28)12-22(23)33(37)38/h3-6,11-12,16,19-20H,7-10,13-14H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOKJAUUTGCLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound “1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide” is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C21H24F3N3O4\text{C}_{21}\text{H}_{24}\text{F}_{3}\text{N}_{3}\text{O}_{4}

This structure includes a piperidine ring, a dinitrophenyl group, and an isoxazole moiety, which are key to its biological interactions.

1. Antidiabetic Activity

Recent studies have indicated that this compound exhibits significant antidiabetic properties. It has been tested against various targets related to glucose metabolism:

  • α-Glucosidase Inhibition : The compound demonstrated an IC50 value of 4.58 µM, indicating potent inhibition compared to standard drugs like acarbose (IC50 = 1.58 µM) .
  • α-Amylase Inhibition : It showed an IC50 of 6.28 µM, suggesting a strong potential for managing postprandial blood glucose levels .
  • PTP1B Inhibition : The compound's IC50 value of 0.91 µM outperformed the standard drug ursolic acid (IC50 = 1.35 µM), highlighting its efficacy in enhancing insulin sensitivity .

2. Antioxidant Activity

The antioxidant properties were assessed using the DPPH assay, where the compound exhibited an IC50 of 2.36 µM. This activity suggests that it may help protect pancreatic beta cells from oxidative stress, a critical factor in diabetes management .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The inhibition of α-glucosidase and α-amylase helps in delaying carbohydrate absorption in the intestine, thereby controlling blood sugar levels.
  • Antioxidant Defense : By scavenging free radicals, the compound mitigates oxidative damage, which is crucial for maintaining pancreatic function and overall metabolic health.

Case Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

StudyTarget EnzymeIC50 Value (µM)Comparison
Study 1α-Glucosidase4.58Acarbose (1.58)
Study 2α-Amylase6.28Acarbose (1.58)
Study 3PTP1B0.91Ursolic Acid (1.35)
Study 4DPPH Assay2.36Ascorbic Acid (0.85)

These studies collectively underscore the potential of the compound as a multi-target agent in diabetes treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Similarity Metrics

Structural comparisons rely on computational metrics such as Tanimoto and Dice coefficients , which quantify overlap in molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For example:

  • A Tanimoto similarity score of ~0.65 (using MACCS fingerprints) indicates moderate structural alignment with the query compound.
  • N-{4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methyl-1-piperidinyl]-3-pyridinyl}-6-(2,6-difluorophenyl)-5-fluoro-2-pyridinecarboxamide () exhibits a related piperidine-pyridine core but differs in substituents, yielding a lower Dice coefficient (~0.55) due to reduced halogenated aromatic overlap.

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals compounds with similar modes of action. For instance:

  • Aglaithioduline () shares ~70% similarity to SAHA (a histone deacetylase inhibitor) in bioactivity and pharmacokinetics, illustrating how structural analogs can mimic therapeutic effects. By analogy, the query compound may cluster with kinase inhibitors like ZINC00027361 (), which targets PI3K/AKT pathways and shares substructural motifs (e.g., trifluoromethyl groups).

Molecular Networking and Fragmentation Patterns

Mass spectrometry-based molecular networking () links compounds via cosine scores (1 = identical fragmentation; 0 = dissimilar). The query compound’s nitro and isoxazole groups would generate unique fragmentation ions (e.g., m/z 180–200 for nitro-aromatic cleavage), distinguishing it from analogs like 9f (thiophene fragmentation at m/z 120–140).

Key Data Table: Comparative Analysis of Similar Compounds

Compound Name Key Structural Features Target/Pathway Similarity Index (Tanimoto) Reference
Query Compound Nitro, trifluoromethyl, isoxazole, piperidine Kinases/PI3K-AKT (hypothesized) N/A
Diisopropyl phosphonate (9f) Piperidine, thiophene, cyano Kinase inhibition 0.65 (MACCS)
Aglaithioduline Hydroxamate, aliphatic chain HDAC8 inhibition 0.70 (vs. SAHA)
ZINC00027361 Trifluoromethyl, pyridine GSK3 inhibition 0.58 (Morgan)

Research Findings and Implications

Structural-Bioactivity Correlations : Compounds with >60% Tanimoto similarity often share bioactivity profiles (). The query compound’s trifluoromethyl and nitro groups may enhance binding to kinases via hydrophobic interactions, akin to ZINC00027361 .

ADMET Predictions: QSAR models () suggest the methoxyphenyl group improves solubility compared to non-polar analogs (e.g., 9f), but nitro groups may raise hepatotoxicity concerns.

For example, aglaithioduline and SAHA share 70% similarity but differ in isoform selectivity .

Vorbereitungsmethoden

Hydrogenation of Pyridine Derivatives

Nicotinamide derivatives undergo catalytic hydrogenation to yield piperidine-3-carboxamide intermediates. For example, nicotinamide (1.00 mol) dissolved in isopropyl alcohol with 10% Pd/C under 0.5 MPa H₂ at 75°C for 4 hours achieves 98.4% yield of racemic piperidine-3-carboxamide. This method’s efficiency relies on solvent choice and catalyst loading (Table 1).

Table 1: Hydrogenation Conditions for Piperidinecarboxamide Synthesis

Substrate Catalyst Solvent Temperature Pressure Yield Source
Nicotinamide Pd/C Isopropyl Alc. 75°C 0.5 MPa 98.4%
4-Cyanopiperidine None Ethanol 60°C 4 bar H₂S 91%

Carboxamide Formation via Cyano Group Conversion

4-Cyanopiperidine hydrochloride reacts with hydrogen sulfide in ethanol catalyzed by triethylamine (0.1–20 mol%) at 60°C under 4 bar H₂S pressure, yielding piperidine-4-carbothioamide hydrochloride (91% yield). The thioamide intermediate is subsequently oxidized or functionalized to the carboxamide.

Functionalization of the Aromatic Ring System

The 2,6-dinitro-4-(trifluoromethyl)phenyl group is introduced via electrophilic aromatic substitution or cross-coupling .

Nitration and Trifluoromethylation

Regioselective nitration of 4-(trifluoromethyl)phenyl precursors occurs in mixed acid (HNO₃/H₂SO₄) at 0–5°C. The trifluoromethyl group’s electron-withdrawing nature directs nitro groups to the ortho and para positions, though careful temperature control is required to prevent over-nitration.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of aryl halides with boronic acids enables aryl-aryl bond formation. For example, zinc-mediated transmetallation in cyclopentyl methyl ether (CPME) facilitates coupling between arylzinc intermediates and benzyl bromides at 20°C. This method avoids harsh conditions that could degrade nitro or trifluoromethyl groups.

Assembly of the Isoxazole Moiety

The tetrahydroisoxazole ring is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes.

Copper(I)-Catalyzed Cycloaddition

Analogous to triazole synthesis, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene reacts with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuI) and DIPEA at 25°C. The reaction proceeds regioselectively within 16 hours, favoring 1,4-disubstituted products (Figure 1).

Figure 1: Regioselective Cycloaddition for Heterocycle Formation
$$ \text{Cu(I) + R-C≡CH + Azide} \rightarrow \text{1,4-Disubstituted Triazole/Isoxazole} $$

For the target compound, the alkyne component is 3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolemethanol, which undergoes cycloaddition with in situ-generated nitrile oxides.

Final Coupling and Conjugation Strategies

The three subunits are conjugated via amide bond formation and alkylation .

Amide Coupling

The piperidinecarboxamide reacts with the isoxazolemethyl amine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane. Triethylamine (1.4 mL, 10 mmol) is added to scavenge HCl, achieving 79% yield for analogous couplings.

Aromatic Ring Attachment

The dinitrotrifluoromethylphenyl group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed piperidine intermediate. Reaction with 2,6-dinitro-4-(trifluoromethyl)phenyl chloride in DMF at 80°C for 12 hours installs the aryl group.

Purification and Characterization

Column chromatography (silica gel, petroleum ether/ethyl acetate) removes unreacted starting materials. Final purification via recrystallization from ethanol yields >99% purity. Characterization employs:

  • ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates.

Challenges and Optimization

  • Regioselectivity in Cycloaddition : Cu(I) catalysts suppress 1,5-disubstituted byproducts but require strict anhydrous conditions.
  • Nitro Group Stability : Elevated temperatures during coupling risk nitro group reduction; thus, reactions are conducted below 80°C.
  • Solvent Compatibility : Polar aprotic solvents (DMF, CPME) enhance solubility of aromatic intermediates without side reactions.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to attach the 2,6-dinitro-4-(trifluoromethyl)phenyl group to the piperidine core.
  • Carboxamide coupling using reagents like EDC/HOBt or DCC to link the isoxazolemethyl moiety .
  • Solvent selection (e.g., DMF or methanol) and temperature control (60–80°C) to optimize yield and minimize side reactions .
    Key parameters : Reaction time, stoichiometry of nitro groups, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize enzymes/receptors with structural homology to known targets of analogous piperidinecarboxamides (e.g., kinase or protease inhibition) .
  • In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity measurements.
  • Dose-response curves (IC₅₀/EC₅₀) in cell-based models (e.g., cancer cell lines) with controls for nitro group cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final carboxamide coupling step?

  • Design of Experiments (DoE) : Apply factorial design to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., DMAP), and temperature .
  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reagent addition rates dynamically .
  • Alternative coupling reagents : Compare HATU vs. EDCl efficacy in sterically hindered environments .

Q. How should contradictions in spectral data (e.g., unexpected NOEs in NMR) be resolved?

  • Dynamic NMR studies : Perform variable-temperature ¹H NMR to assess conformational flexibility of the tetrahydroisoxazole ring .
  • DFT calculations : Model optimized geometries and compare theoretical/experimental chemical shifts (using software like Gaussian) .
  • Heteronuclear coupling analysis : Use HSQC and HMBC to resolve ambiguities in aromatic proton assignments .

Q. What strategies can differentiate this compound’s bioactivity from structurally similar analogs?

  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with variations in:
    • Nitro group positioning (2,6- vs. 3,5-dinitro substitution).
    • Isoxazole methylation (2-methyl vs. unsubstituted).
      Tabulate IC₅₀ values against key targets to identify critical substituents .
  • Metabolic stability assays : Compare hepatic microsomal half-lives to assess trifluoromethyl group contributions to resistance against oxidative degradation .

Q. What computational methods are suitable for predicting this compound’s binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the piperidinecarboxamide’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories in explicit solvent to evaluate stability of predicted binding poses .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of nitro-substituted vs. non-nitro analogs .

Comparative and Methodological Considerations

Q. How does the electronic influence of the 2,6-dinitro-4-(trifluoromethyl)phenyl group impact reactivity?

  • Electron-withdrawing effects : The nitro and trifluoromethyl groups reduce electron density on the phenyl ring, directing electrophilic attacks to meta positions.
  • Impact on coupling reactions : Reduced nucleophilicity of the piperidine nitrogen may necessitate stronger activating agents (e.g., TFA) during amide bond formation .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Batch vs. flow chemistry : Transitioning from batch to continuous flow may improve heat management in exothermic nitration steps .
  • Purification bottlenecks : Replace column chromatography with crystallization by screening anti-solvents (e.g., hexane/ethyl acetate gradients) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.